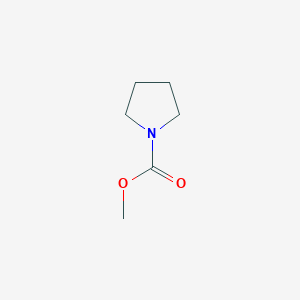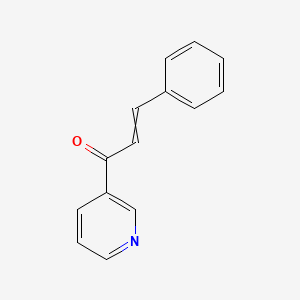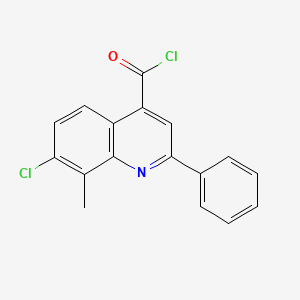
5,5-Dibutylnonane
描述
5,5-Dibutylnonane: is an organic compound with the molecular formula C17H36 . It is a hydrocarbon belonging to the alkane family, characterized by a long carbon chain with two butyl groups attached to the fifth carbon atom of the nonane backbone . This compound is known for its relatively high molecular weight and its structural complexity compared to simpler alkanes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibutylnonane typically involves the alkylation of nonane with butyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where nonane reacts with butyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product. Purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 5,5-Dibutylnonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by breaking down the carbon-carbon bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 5,5-dibutyl-5-chlorononane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions may vary from mild to harsh, depending on the desired oxidation level.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature is a common method for reducing this compound.
Substitution: Halogenation reactions often use halogen gases (e.g., chlorine, bromine) or halogenating agents like N-bromosuccinimide under UV light or heat.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can include 5,5-dibutyl-5-nonanol, 5,5-dibutyl-5-nonanone, or 5,5-dibutyl-5-nonanoic acid.
Reduction: Simpler alkanes such as butane and nonane.
Substitution: Halogenated derivatives like 5,5-dibutyl-5-chlorononane.
科学研究应用
Chemistry: 5,5-Dibutylnonane is used as a model compound in studies of hydrocarbon behavior, reaction mechanisms, and catalysis. Its structural complexity makes it an interesting subject for research in organic synthesis and reaction kinetics.
Biology and Medicine: While this compound itself may not have direct applications in biology or medicine, its derivatives and analogs can be explored for potential pharmaceutical properties. Research into similar compounds can provide insights into drug design and development.
Industry: In the industrial sector, this compound can be used as a solvent, lubricant, or intermediate in the synthesis of other complex organic molecules. Its stability and non-reactivity make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of 5,5-Dibutylnonane in chemical reactions involves the interaction of its carbon-hydrogen and carbon-carbon bonds with reagents and catalysts. The presence of butyl groups can influence the reactivity and selectivity of the compound in various reactions. For example, in oxidation reactions, the electron-donating effect of the butyl groups can stabilize intermediate species, leading to specific products.
相似化合物的比较
Nonane: A simpler alkane with a straight-chain structure.
5,5-Dimethylnonane: A similar compound with methyl groups instead of butyl groups.
5,5-Diethylnonane: A compound with ethyl groups attached to the fifth carbon atom.
Uniqueness: 5,5-Dibutylnonane is unique due to the presence of two bulky butyl groups, which significantly influence its physical and chemical properties. This structural feature distinguishes it from simpler alkanes and makes it a valuable compound for studying steric effects and reactivity in organic chemistry.
属性
IUPAC Name |
5,5-dibutylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEWWNSCMZXJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334780 | |
| Record name | 5,5-Dibutylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6008-17-9 | |
| Record name | 5,5-Dibutylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


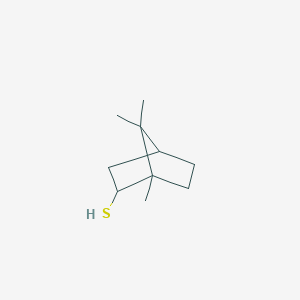
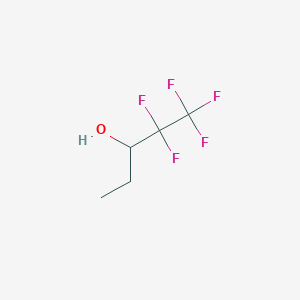
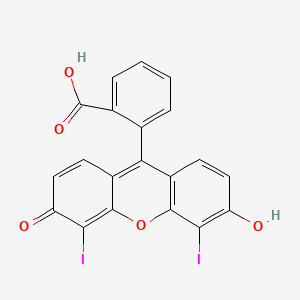
![[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B1617803.png)

![Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1617807.png)
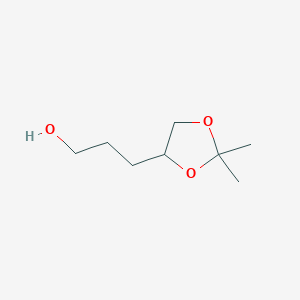
![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)
![N-[4-(4-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B1617811.png)

